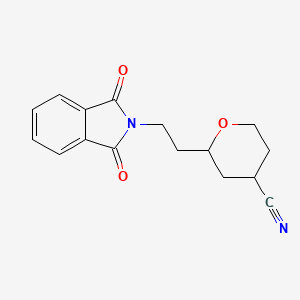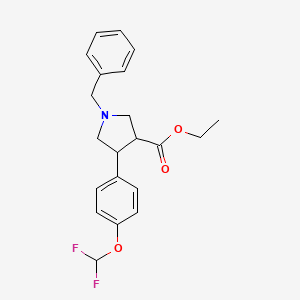
Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-1-Benzyl-4-(4-(Difluormethoxy)phenyl)pyrrolidin-3-carboxylat ist eine synthetische organische Verbindung mit der Summenformel C21H23F2NO3. Sie zeichnet sich durch einen Pyrrolidinring aus, der mit einer Benzylgruppe und einer Difluormethoxyphenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-1-Benzyl-4-(4-(Difluormethoxy)phenyl)pyrrolidin-3-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von 4-(Difluormethoxy)benzaldehyd mit Benzylamin zur Bildung einer intermediären Schiff-Base, die anschließend zum entsprechenden Amin reduziert wird. Dieses Amin wird anschließend unter basischen Bedingungen mit Ethyl-4-Chlor-3-oxobutanoat umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und der Einsatz von Katalysatoren zur Steigerung der Reaktionsausbeute und -effizienz .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-1-Benzyl-4-(4-(Difluormethoxy)phenyl)pyrrolidin-3-carboxylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können mit Hilfe von Hydrierung oder Metallhydriden durchgeführt werden, um die Carbonylgruppe zu Alkoholen zu reduzieren.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator, Natriumborhydrid (NaBH4)
Substitution: Natriumhydrid (NaH), Alkylhalogenide (R-X)
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone
Reduktion: Alkohole
Substitution: Alkylierte Derivate
Wissenschaftliche Forschungsanwendungen
Ethyl-1-Benzyl-4-(4-(Difluormethoxy)phenyl)pyrrolidin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in Rezeptorbindungsstudien untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und schmerzlindernde Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-1-Benzyl-4-(4-(Difluormethoxy)phenyl)pyrrolidin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die Difluormethoxygruppe erhöht die Bindungsaffinität und -spezifität für bestimmte Zielstrukturen, während der Pyrrolidinring zu seiner Gesamtstabilität und Bioverfügbarkeit beiträgt .
Wirkmechanismus
The mechanism of action of Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and specificity towards certain targets, while the pyrrolidine ring contributes to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-1-Benzyl-4-(4-(Trifluormethoxy)phenyl)pyrrolidin-3-carboxylat
- Ethyl-1-Benzyl-4-(4-(Methoxy)phenyl)pyrrolidin-3-carboxylat
- Ethyl-1-Benzyl-4-(4-(Fluormethoxy)phenyl)pyrrolidin-3-carboxylat
Einzigartigkeit
Ethyl-1-Benzyl-4-(4-(Difluormethoxy)phenyl)pyrrolidin-3-carboxylat ist aufgrund des Vorhandenseins der Difluormethoxygruppe einzigartig, die besondere elektronische und sterische Eigenschaften verleiht. Dies macht sie selektiver in ihren Interaktionen mit biologischen Zielstrukturen im Vergleich zu ihren Analoga mit unterschiedlichen Substituenten .
Eigenschaften
Molekularformel |
C21H23F2NO3 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
ethyl 1-benzyl-4-[4-(difluoromethoxy)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H23F2NO3/c1-2-26-20(25)19-14-24(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)27-21(22)23/h3-11,18-19,21H,2,12-14H2,1H3 |
InChI-Schlüssel |
XFDRDJRVXYPGPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC(F)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



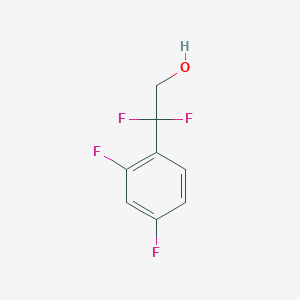
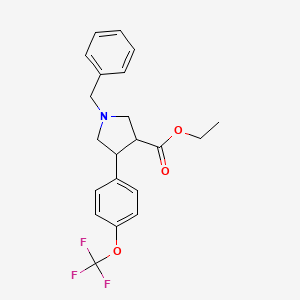
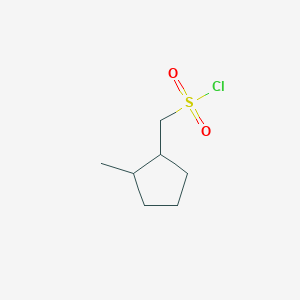
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)

![[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B12303915.png)


![(7,9,10-Triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12303943.png)
![3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid](/img/structure/B12303947.png)

